molecular formula C9H8Cl2N2O2 B1607782 3-chloro-N'-(2-chloroacetyl)benzohydrazide CAS No. 63002-49-3

3-chloro-N'-(2-chloroacetyl)benzohydrazide

Cat. No.: B1607782
CAS No.: 63002-49-3
M. Wt: 247.07 g/mol
InChI Key: YPRQSTVGQGTHSN-UHFFFAOYSA-N
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Description

Overview of Benzohydrazide (B10538) Scaffold in Organic Chemistry

The benzohydrazide scaffold, with the chemical formula C₇H₈N₂O, is an important derivative of hydrazine (B178648) and benzoic acid. thepharmajournal.com These structures are recognized as valuable intermediates and potential pharmacophores in the synthesis of various heterocyclic compounds. thepharmajournal.combiointerfaceresearch.com The inherent reactivity and chelating ability of the benzohydrazide core make it a popular starting point for constructing molecules with diverse applications. biointerfaceresearch.com

Hydrazides and their derivatives, such as hydrazones formed by reacting with aldehydes or ketones, are extensively used in both medicinal and analytical chemistry. biointerfaceresearch.com The benzohydrazide moiety is a common feature in many compounds investigated for a range of biological activities, positioning it as a key structural unit in drug design and development. researchgate.net The adaptability of the benzohydrazide structure allows for numerous substitutions on the phenyl ring, enabling chemists to fine-tune the electronic environment and properties of the resulting molecules.

Significance of Chloroacetyl Moiety in Chemical Transformations

The chloroacetyl group is a bifunctional chemical entity of considerable importance in organic synthesis. wikipedia.org It is typically introduced using chloroacetyl chloride, a highly reactive acyl chloride. chemicalbook.com This reagent serves as a potent acylating agent, readily reacting with nucleophiles like amines and hydrazines to form amides. chemicalbook.comjournalagent.com

The significance of the chloroacetyl moiety lies in its dual reactivity. Following the initial acylation, the resulting N-(chloroacetyl) derivative contains a reactive carbon-chlorine bond. The chlorine atom makes the adjacent methylene (B1212753) carbon an electrophilic center, susceptible to attack by nucleophiles. This feature is widely exploited for constructing new chemical bonds and for the synthesis of various heterocyclic systems. researchgate.net For instance, reactions involving the chloroacetyl group are key steps in the formation of azetidinones (β-lactams), thiazolidinones, and other valuable ring systems. journalagent.comnih.gov Its use as a versatile building block is well-documented in the production of a wide array of chemical products. wikipedia.org

Contextualization of 3-chloro-N'-(2-chloroacetyl)benzohydrazide within the Acylhydrazide Class

The compound This compound is a specific derivative within the broader class of acylhydrazides that combines the structural features of the scaffolds discussed previously. Its synthesis would typically involve the reaction of 3-chlorobenzohydrazide with chloroacetyl chloride. nih.govasianpubs.org This process unites the 3-chlorobenzohydrazide precursor with the reactive chloroacetyl group. asianpubs.org

The structure of this compound is notable for its three key functional components:

The benzohydrazide core , which provides a stable, yet reactive, backbone.

The chlorine substituent at the 3-position of the phenyl ring, which modifies the molecule's electronic properties and solubility.

The terminal N'-(2-chloroacetyl) group , which contains a reactive C-Cl bond, making it an excellent site for further synthetic modifications.

This combination of features makes this compound a highly useful intermediate. The reactive chloroacetyl portion can participate in both intermolecular reactions and intramolecular cyclizations. For example, similar N'-chloroacetyl hydrazides are used to synthesize medium-sized heterocycles like 1,3,4-oxadiazin-5-ones through internal ring closure reactions. asianpubs.org The presence of the chloroacetyl moiety makes this compound a precursor for building more complex heterocyclic structures, leveraging the established reactivity of this functional group. nih.govmdpi.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 63002-49-3 bldpharm.com
Molecular Formula C₉H₈Cl₂N₂O₂ bldpharm.com
Molecular Weight 247.08 g/mol bldpharm.com
Class Organic Building Block, Hydrazide bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N'-(2-chloroacetyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-2-1-3-7(11)4-6/h1-4H,5H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRQSTVGQGTHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366572
Record name 3-Chloro-N'-(chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63002-49-3
Record name 3-Chloro-N'-(chloroacetyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro N 2 Chloroacetyl Benzohydrazide

Established Synthetic Pathways for Benzohydrazide (B10538) Derivatives

The synthesis of benzohydrazide derivatives is a well-established area of organic chemistry, primarily due to their importance as precursors for a wide range of biologically active molecules. mdpi.comnih.govbiointerfaceresearch.comresearchgate.net

Synthesis of Substituted Benzohydrazides

The most common and straightforward method for synthesizing substituted benzohydrazides is the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction is typically carried out in an alcohol, such as ethanol (B145695), and often involves heating the reaction mixture under reflux.

A specific example is the synthesis of 3-chlorobenzohydrazide. In a typical procedure, ethyl-3-chlorobenzoate is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is then refluxed for several hours. Upon cooling and removal of the solvent, the solid 3-chlorobenzohydrazide is obtained and can be purified by washing with a non-polar solvent like hexane (B92381) or by recrystallization. researchgate.net

The general reaction is as follows:

Ar-COOR' + N₂H₄·H₂O → Ar-CONHNH₂ + R'OH + H₂O

Where Ar is a substituted aryl group and R' is an alkyl group.

Chloroacetylation Protocols for Hydrazide Moieties

Chloroacetylation is a type of acylation reaction where a chloroacetyl group (ClCH₂CO-) is introduced into a molecule. In the context of synthesizing 3-chloro-N'-(2-chloroacetyl)benzohydrazide, the hydrazide moiety of 3-chlorobenzohydrazide is acylated using chloroacetyl chloride. asianpubs.orgnih.govscielo.org.za This reaction is a nucleophilic acyl substitution, where the nitrogen atom of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

The general reaction is:

Ar-CONHNH₂ + ClCOCH₂Cl → Ar-CONHNHCOCH₂Cl + HCl

This reaction is typically carried out in an inert solvent and often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govsemanticscholar.org

Reaction Conditions and Optimizations for Compound Synthesis

The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters. These include the choice of solvent, the catalytic system, and the use of green chemistry techniques.

Solvent Effects in Chloroacetylation Reactions

The choice of solvent can impact the solubility of the reactants and the rate of reaction. For the chloroacetylation of hydrazides, a variety of solvents have been employed. Dioxane has been used as a solvent for the reaction of indole (B1671886) hydrazides with chloroacetyl chloride at reflux temperature. asianpubs.org In other instances, aprotic polar solvents like dimethylformamide (DMF) have been utilized. mdpi.comscielo.org.za The reaction of toluidine isomers with chloroacetyl chloride has been studied in solvents such as acetonitrile (B52724), benzene (B151609), and acetone, with acetonitrile generally providing higher yields. semanticscholar.org For the synthesis of related azetidinones from Schiff bases and chloroacetyl chloride, dioxane was also the solvent of choice. nih.gov

The selection of the solvent often depends on the specific substrate and the desired reaction temperature. A systematic study of different solvents is often necessary to optimize the reaction conditions for a particular synthesis.

ReactantsSolventOutcome/Observation
Indole hydrazides and chloroacetyl chlorideDry dioxaneSuccessful formation of N'-chloroacetylindole hydrazide at reflux. asianpubs.org
4-Aminobenzohydrazide (B1664622) and chloroacetyl chlorideDimethylformamide (DMF)Formation of a bis-chloroacetamide derivative. scielo.org.za
Toluidine isomers and chloroacetyl chlorideAcetonitrile, Benzene, AcetoneAcetonitrile provided the highest yields of the corresponding N-chloroacetylated products. semanticscholar.org
Schiff bases and chloroacetyl chlorideDioxaneFormation of 2-azetidinones. nih.gov
4-(Benzyloxy)-N′-(4-hydroxybenzylidene) benzohydrazide and chloroacetyl chlorideDimethylformamide (DMF)Selected as the optimal solvent for the cyclization reaction. mdpi.com

Catalytic Systems and Base Requirements

In many chloroacetylation reactions, a base is required to act as an HCl scavenger, driving the reaction to completion. Triethylamine (B128534) (Et₃N) is a commonly used base for this purpose in the reaction of Schiff bases with chloroacetyl chloride in dioxane. nih.gov Similarly, in the chloroacetylation of toluidine isomers, triethylamine was used as a base. semanticscholar.org Potassium carbonate has also been employed as a base in the reaction of 4-aminobenzohydrazide with chloroacetyl chloride in DMF. scielo.org.za

While many acylation reactions benefit from catalysts, the reaction of a highly reactive acylating agent like chloroacetyl chloride with a nucleophilic hydrazide may proceed efficiently without a specific catalyst, especially with the use of a base to neutralize the acid byproduct. semanticscholar.org However, for less reactive systems, Lewis acids or other catalysts might be employed to enhance the reaction rate. semanticscholar.org

ReactionBase/CatalystFunction
Chloroacetylation of Schiff basesTriethylamine (Et₃N)HCl scavenger nih.gov
Chloroacetylation of toluidine isomersTriethylamine (Et₃N)HCl scavenger semanticscholar.org
Chloroacetylation of 4-aminobenzohydrazidePotassium Carbonate (K₂CO₃)Base scielo.org.za

Green Chemistry Approaches in Synthesis (e.g., Ultrasound Assistance)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Ultrasound-assisted organic synthesis has emerged as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and reduced energy consumption. mdpi.comlew.ronih.govnih.gov

Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various hydrazone derivatives and other heterocyclic compounds. For instance, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted-phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives was significantly accelerated using ultrasound, reducing the reaction time from 8-10 hours (conventional reflux) to just 2 hours. mdpi.com Similarly, the synthesis of hydrazine carboxamides was found to be much faster and more productive under ultrasonic irradiation in a water-glycerol solvent system compared to conventional heating methods. nih.gov

The application of ultrasound to the synthesis of this compound could potentially offer a more efficient and environmentally benign alternative to traditional heating methods.

Synthetic StepGreen Chemistry ApproachAdvantages
Synthesis of HydrazonesUltrasound irradiation in aqueous mediumShort reaction times (20-30 min), good to excellent yields, room temperature, clean procedure. lew.ro
Synthesis of AzetidinonesUltrasound-assisted cyclizationReduced reaction time (from 8-10 h to 2 h), high yield. mdpi.com
Synthesis of Hydrazine CarboxamidesUltrasound irradiation in water:glycerolFaster reaction, higher productivity, environmentally friendly solvent system. nih.gov
Synthesis of 1,2,4-Triazole derivativesUltrasound-assisted couplingReduced reaction time (from 10-36 h to 39-80 min), higher yields (65-80%). nih.gov

Isolation and Purification Techniques for the Compound

Following the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, byproducts, and any residual solvent. Standard laboratory techniques are employed for this purpose.

The initial workup of the reaction mixture often involves pouring it into cold water to precipitate the crude product. bldpharm.com The solid is then collected by filtration and washed with water to remove any water-soluble impurities. bldpharm.com

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. Ethanol or a mixture of ethanol and water is frequently used for benzohydrazide derivatives. bldpharm.com The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. The crystals are then collected by filtration.

Column Chromatography is another powerful purification technique that can be used if recrystallization does not yield a product of sufficient purity. Silica (B1680970) gel is the most common stationary phase for the purification of benzohydrazide derivatives. orgsyn.org A solvent system, or eluent, is chosen to separate the desired compound from impurities based on their differential adsorption to the silica gel. A common eluent system for this class of compounds is a mixture of ethyl acetate (B1210297) and petroleum ether or hexane. orgsyn.org The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). bldpharm.com

The purity of the final compound is often assessed by its melting point and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, serves as a powerful, non-destructive technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds, a unique spectral fingerprint of the molecule is obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 3-chloro-N'-(2-chloroacetyl)benzohydrazide is characterized by a series of absorption bands that confirm the presence of its key structural motifs. The spectrum for a related compound, 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid, shows characteristic peaks for N-H stretching, C=O stretching of the amide, and the CONH group. nih.gov Similarly, the IR spectrum of chloroacetyl chloride provides insight into the vibrations of the chloroacetyl moiety. nist.govchemicalbook.comspectrabase.com Based on the analysis of these and other related benzohydrazide (B10538) structures, the following table summarizes the expected characteristic vibrational frequencies for this compound. nih.govnih.govnih.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchingAmide (N-H)3450 - 3200
C-H StretchingAromatic (Ar-H)3100 - 3000
C-H StretchingAliphatic (CH₂)2950 - 2850
C=O StretchingAmide I (Benzohydrazide)1710 - 1650
C=O StretchingAmide I (Chloroacetyl)1720 - 1680
N-H BendingAmide II1650 - 1550
C=C StretchingAromatic Ring1600 - 1450
C-N StretchingAmide1400 - 1200
C-Cl StretchingChloroacetyl800 - 600
C-Cl StretchingAromatic800 - 600

Characteristic Vibrational Modes of the Chloroacetyl and Benzohydrazide Units

The benzohydrazide unit is identifiable by the strong absorption bands corresponding to the N-H and C=O stretching vibrations. The N-H stretching vibration typically appears as a sharp to broad band in the region of 3450-3200 cm⁻¹. The carbonyl (C=O) stretching of the benzohydrazide's amide group, often referred to as the Amide I band, is expected to be a strong absorption in the 1710-1650 cm⁻¹ range. The N-H bending vibration, or Amide II band, is typically observed between 1650 cm⁻¹ and 1550 cm⁻¹.

The chloroacetyl unit introduces its own distinct vibrational signatures. The C-H stretching of the methylene (B1212753) (-CH₂-) group is anticipated in the 2950-2850 cm⁻¹ region. A second, strong Amide I band from the chloroacetyl's carbonyl group is expected around 1720-1680 cm⁻¹. Crucially, the C-Cl stretching vibration of the chloroacetyl group will give rise to a strong band in the lower frequency region of the spectrum, typically between 800 cm⁻¹ and 600 cm⁻¹. The presence of a chlorine atom on the benzene (B151609) ring also results in a C-Cl stretching vibration within a similar range.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of this compound will display distinct signals for each unique proton environment. Analysis of related structures, such as 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid and other benzohydrazide derivatives, allows for the prediction of the chemical shifts and splitting patterns. nih.govimpactfactor.org The protons of the amide groups (N-H) are expected to appear as broad singlets at the downfield end of the spectrum, typically above 8.0 ppm. The aromatic protons will resonate in the aromatic region (7.0-8.5 ppm), with their specific shifts and multiplicities determined by the electron-withdrawing effects of the chloro and acylamino substituents. The singlet for the methylene protons (-CH₂) of the chloroacetyl group is anticipated to be in the range of 4.0-4.5 ppm.

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
NH (amide)> 10.0Broad Singlet
NH (amide)~8.0 - 9.0Broad Singlet
Ar-H~7.5 - 8.2Multiplet
CH₂~4.2 - 4.5Singlet

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its electronic environment. Based on data from similar compounds, the carbonyl carbons of the two amide groups are expected to be the most downfield signals, appearing in the range of 160-175 ppm. The aromatic carbons will resonate between 120 and 140 ppm, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The methylene carbon of the chloroacetyl group is expected to appear around 40-45 ppm.

Carbon(s)Predicted Chemical Shift (δ, ppm)
C=O (Benzohydrazide)~165 - 175
C=O (Chloroacetyl)~160 - 170
Ar-C (ipso to Cl)~130 - 135
Ar-C~125 - 135
Ar-C (ipso to C=O)~130 - 140
CH₂~40 - 45

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.netbldpharm.com For this compound, COSY would be instrumental in establishing the through-bond coupling relationships between the protons on the aromatic ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsigmaaldrich.com This would allow for the direct assignment of the carbon signals for the aromatic CH groups and the methylene group by correlating them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. researchgate.netbldpharm.com This is a powerful tool for piecing together the entire molecular structure. For instance, HMBC would show correlations from the amide protons to the carbonyl carbons, and from the aromatic protons to adjacent and ipso-carbons, thereby confirming the link between the 3-chlorobenzoyl and the chloroacetylhydrazide moieties.

By integrating the data from these advanced spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

A definitive mass spectrometric analysis of this compound would be essential for confirming its molecular identity and elucidating its structure. This would involve determining its molecular weight and analyzing the fragmentation patterns that occur when the molecule is ionized. The molecular formula of the compound is C₉H₈Cl₂N₂O₂, which corresponds to a molecular weight of approximately 247.08 g/mol bldpharm.com.

Common fragmentation pathways for related benzohydrazide structures often involve initial cleavage at the amide and hydrazide bonds. Key fragments would likely include ions corresponding to the 3-chlorobenzoyl group and the chloroacetylhydrazine side chain. However, without specific experimental data, any proposed fragmentation pattern remains purely theoretical.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), HRMS can provide an exact mass that distinguishes the compound from other molecules with the same nominal mass. For C₉H₈Cl₂N₂O₂, the calculated exact mass would be compared against the experimentally measured value to unequivocally verify its chemical formula. This experimental verification is not currently available in the public literature.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for understanding the molecule's conformation, how it interacts with neighboring molecules, and how it packs to form a solid material.

Single-Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound would need to be grown and subjected to X-ray diffraction. The resulting diffraction pattern would be used to solve the crystal structure, yielding detailed information on bond lengths, bond angles, and torsion angles. Studies on similar molecules, such as 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide, have shown that the arrangement of the aromatic rings and the nature of intermolecular interactions are key structural features nih.gov. However, no such study has been published for this compound.

A critical aspect of crystal structure analysis is the identification of intermolecular forces that stabilize the crystal lattice. For this compound, the presence of N-H and C=O groups suggests that hydrogen bonding would be a dominant interaction. The analysis would detail the specific atoms acting as hydrogen bond donors and acceptors, and the geometry of these bonds. For instance, in related hydrazide structures, molecules are often linked into chains or more complex networks via N—H⋯O hydrogen bonds nih.gov.

Dihedral Angles between Aromatic Rings

For instance, in the related compound 3-Chloro-N'-(2-chlorobenzylidene)benzohydrazide , the two aromatic rings form a dihedral angle of 13.8 (2)°. nih.govnih.gov This relatively small angle suggests a somewhat planar conformation, which can facilitate π-π stacking interactions in the solid state. In another structurally similar compound, 3-Chloro-N′-(2,4-dichlorobenzylidene)benzohydrazide , the dihedral angle between the two aromatic rings is even smaller at 6.6 (2)°. researchgate.net

Conversely, the introduction of different substituents and the presence of multiple independent molecules in the asymmetric unit can lead to larger dihedral angles. In the case of N′-(2-Chlorobenzylidene)benzohydrazide , the asymmetric unit contains two independent molecules with significantly different dihedral angles between the aromatic rings, measuring 45.94 (16)° and 58.48 (16)°, respectively. nih.gov This highlights the conformational flexibility of the benzohydrazide scaffold.

A summary of dihedral angles for these related benzohydrazide derivatives is presented in the table below.

Compound NameDihedral Angle Between Aromatic Rings (°)Reference
3-Chloro-N'-(2-chlorobenzylidene)benzohydrazide13.8 (2) nih.gov, nih.gov
3-Chloro-N′-(2,4-dichlorobenzylidene)benzohydrazide6.6 (2) researchgate.net
N′-(2-Chlorobenzylidene)benzohydrazide (Molecule A)45.94 (16) nih.gov
N′-(2-Chlorobenzylidene)benzohydrazide (Molecule B)58.48 (16) nih.gov

This table presents data for structurally related compounds, as specific data for this compound was not available in the cited literature.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Studies

While a specific Hirshfeld surface analysis for this compound is not available, studies on other chlorinated organic molecules provide valuable insights into the expected intermolecular interactions. For example, in the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide , a related molecule containing a chloroacetamide moiety, Hirshfeld surface analysis reveals that C⋯H/H⋯C interactions make the largest contribution to the surface area (33.4%). nih.gov

In a more complex system, N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide , the Hirshfeld surface analysis indicates that the most significant contributors to the crystal packing are H⋯H (26.6%), S⋯H/H⋯S (13.8%), and Cl⋯H/H⋯Cl (9.5%) contacts. researchgate.net This demonstrates the importance of both hydrogen bonding and halogen⋯hydrogen interactions in determining the crystal structure.

A representative breakdown of intermolecular contacts from the Hirshfeld surface analysis of a related chlorinated compound is provided in the table below.

Intermolecular Contact TypeContribution to Hirshfeld Surface Area (%)
H⋯H26.6
S⋯H/H⋯S13.8
Cl⋯H/H⋯Cl9.5
C⋯H/H⋯CNot specified
O⋯H/H⋯ONot specified

This table is based on data for N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and is intended to be illustrative of the types of interactions that may be present in the crystal structure of this compound. researchgate.net

The analysis of these interactions is crucial for understanding the supramolecular assembly and the resulting physicochemical properties of the solid material.

Chemical Reactivity and Derivatization Pathways

Reactivity of the Chloroacetyl Moiety

The chloroacetyl group (-CO-CH₂-Cl) is a potent electrophile, primarily due to the presence of the chlorine atom, which is a good leaving group. This functionality serves as a key handle for introducing new structural motifs through substitution and cyclization reactions.

The carbon atom adjacent to the chlorine in the chloroacetyl moiety is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This classic Sₙ2 reaction is a cornerstone of its derivatization.

Various nucleophiles can be employed to create a library of derivatives. For instance, the reaction of a chloroacetyl group with hydrazine (B178648) hydrate (B1144303) results in the substitution of chlorine with a hydrazino group (-NHNH₂), a reaction conducted by refluxing in ethanol (B145695). nih.gov This transformation is a common step in building more complex hydrazide-based structures. nih.govmdpi.com Similarly, amines can act as nucleophiles to form N-substituted glycine (B1666218) derivatives. The reaction of chloroacetyl-modified peptides with mercaptoundecahydrododecaborate (B1143558) (BSH) further illustrates this reactivity, where the borate (B1201080) compound acts as the nucleophile. mdpi.com Studies have shown that the presence of positively charged amino acid residues near the chloroacetyl group can accelerate the substitution reaction with negatively charged nucleophiles like BSH, suggesting an electrostatic interaction facilitates the process. mdpi.comresearchgate.net

Table 1: Examples of Nucleophilic Substitution on Chloroacetyl Groups

Starting Material Class Nucleophile Product Class Reference
Chloroacetylamino compounds Hydrazine Hydrate Hydrazinoacetylamino compounds nih.govmdpi.comnih.gov
Chloroacetyl-modified peptides Mercaptoundecahydrododecaborate (BSH) BSH-peptide conjugates mdpi.com
Chloroacetyl chloride Thioureas 2-Imino-4-thiazolidinones researchgate.net

A significant reaction pathway involving the chloroacetyl group is the synthesis of 2-azetidinones, also known as β-lactams. This is typically achieved through a [2+2] cycloaddition reaction, often referred to as the Staudinger synthesis. mdpi.com The process is a two-step sequence.

First, the parent hydrazide is condensed with an aromatic aldehyde to form a Schiff base (hydrazone). nih.govnih.gov In the second step, this Schiff base is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534) (TEA), in an anhydrous solvent like dioxane or dimethylformamide (DMF). nih.govnih.gov The base facilitates the in-situ generation of a ketene (B1206846) from chloroacetyl chloride, which then undergoes cycloaddition with the imine bond (C=N) of the Schiff base to construct the four-membered azetidinone ring. This reaction yields 1-amino-3-chloro-4-substituted-azetidin-2-ones. nih.govmdpi.comnih.gov Microwave irradiation has been shown to be a superior method for this synthesis compared to conventional heating, offering higher yields and shorter reaction times. mdpi.com

Table 2: Synthesis of 2-Azetidinone Derivatives from Hydrazones

Hydrazone Precursor (Schiff Base) Reagents Product Reference
N'-(Arylidene)hydrazinoacetyl-sulfonamides Chloroacetyl chloride, Triethylamine N-(4-Aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl-sulfonamides mdpi.com
2-{2-[N'-(Arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acids Chloroacetyl chloride, Triethylamine 2-{2-[3-Chloro-2-(aryl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acids nih.govnih.gov
Isonicotinyl hydrazones Chloroacetyl chloride, Triethylamine N-[3-Chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides doi.org

The hydrazide functionality serves as a versatile building block for five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These reactions typically proceed by first reacting the hydrazide with a one-carbon synthon, followed by cyclodehydration or cyclodesulfurization.

For the synthesis of 1,3,4-oxadiazoles, a common method involves reacting the acid hydrazide with an acyl chloride or carboxylic acid to form a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride, thionyl chloride, or simply by thermal means. ijper.org An alternative route involves reacting the acid hydrazide with formic acid to produce an N-formyl hydrazide, which upon refluxing with dehydrating agents like phosphorous pentoxide, yields the corresponding 1,3,4-oxadiazole (B1194373). nih.govresearchgate.net

The synthesis of 1,3,4-thiadiazoles follows a similar logic. The acid hydrazide can be reacted with carbon disulfide in a basic medium to form a dithiocarbazate salt, which is then cyclized by heating with an acid. jchemrev.com Alternatively, the diacylhydrazine intermediate can be heated with a thionating agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent to yield the 1,3,4-thiadiazole (B1197879) ring. nih.govresearchgate.net

Table 3: General Pathways to Oxadiazoles (B1248032) and Thiadiazoles from Hydrazides

Target Heterocycle General Method Reagents Reference
1,3,4-Oxadiazole Cyclodehydration of N-formyl hydrazide Formic acid, then Phosphorous pentoxide nih.govresearchgate.net
1,3,4-Thiadiazole Cyclodesulfurization of N-formyl hydrazide Formic acid, then Phosphorous pentasulfide nih.govresearchgate.net
1,3,4-Oxadiazole-2-thiol Reaction with carbon disulfide followed by cyclization Carbon disulfide, KOH, then acidification jchemrev.com

Reactivity of the Hydrazide Linkage

The hydrazide group (-CO-NH-NH₂) is characterized by the nucleophilicity of its terminal nitrogen atom and its ability to participate in condensation and chelation reactions.

The most characteristic reaction of the hydrazide linkage is its condensation with carbonyl compounds. The terminal -NH₂ group of the hydrazide readily reacts with the carbonyl carbon of aldehydes and ketones to form hydrazones, a subclass of Schiff bases, with the elimination of a water molecule. biointerfaceresearch.com

This reaction is typically performed by refluxing a mixture of the hydrazide and the respective aldehyde or ketone in a suitable solvent, such as ethanol or methanol. jocpr.comnih.gov Often, a few drops of a mineral or organic acid, like concentrated HCl or glacial acetic acid, are added to catalyze the reaction. jocpr.com The resulting hydrazones are often stable, crystalline solids that can be easily purified by recrystallization. impactfactor.org The formation of the hydrazone is confirmed by the appearance of a characteristic azomethine (-N=CH-) proton signal in ¹H NMR spectra and the corresponding C=N stretching vibration in IR spectra. researchgate.net This condensation is a crucial first step for many synthetic pathways, including the formation of azetidinone derivatives. nih.govnih.gov

Table 4: Examples of Hydrazone/Schiff Base Formation from Benzohydrazides

Hydrazide Aldehyde/Ketone Reaction Conditions Product (Schiff Base) Reference
3-Chlorobenzohydrazide 2-Chlorobenzaldehyde Reflux in methanol 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide nih.gov
4-Chlorobenzohydrazide 3,4-Dimethoxybenzaldehyde Stirring in ethanol with cat. HCl (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide
2-(2-Hydrazinoacetylamino) benzothiazole-6-carboxylic acid Aromatic aldehydes Reflux in ethanol with cat. acetic acid 2-{2-[N'-(Arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acids nih.govnih.gov

Schiff bases derived from acid hydrazides are excellent chelating agents for a wide range of metal ions. The hydrazone backbone possesses multiple donor atoms—typically the imine nitrogen and the amide oxygen—which can coordinate with a metal center. scispace.com

A key feature enabling this coordination is the ability of the hydrazone to exist in a keto-enol tautomeric equilibrium. In the presence of metal ions, the enol form is often stabilized. The ligand can then deprotonate and coordinate to the metal ion as a multidentate ligand. For example, a Schiff base derived from 3-chlorobenzohydrazide and 2-hydroxybenzaldehyde was shown to coordinate to an oxovanadium(V) center through its phenolate (B1203915) oxygen, imine nitrogen, and the enolic oxygen of the hydrazide moiety, acting as a tridentate dianionic ligand. researchgate.net The formation of such metal complexes is confirmed by shifts in IR spectral bands (e.g., C=N and C-O stretching frequencies) upon coordination. researchgate.net These coordination compounds are of significant interest in fields like catalysis and materials science. researchgate.net

Table 5: Metal Complex Formation with a Hydrazone Ligand

Ligand (Schiff Base) Metal Source Resulting Complex Coordination Mode Reference
3-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide [VO(acac)₂] Dimeric oxovanadium(V) complex, [VO(BBH)(OCH₃)]₂ Tridentate (phenolate O, imine N, enolic O) researchgate.net
2-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide MoO₂(acac)₂ Dioxomolybdenum(VI) complex, [MoO₂L(MeOH)] Tridentate (phenolate O, imine N, enolic O) researchgate.net

Reactivity of the Benzene (B151609) Ring Substituents

The benzene ring of 3-chloro-N'-(2-chloroacetyl)benzohydrazide possesses two substituents: a chlorine atom at the meta position and the N'-(2-chloroacetyl)benzohydrazide group itself. Both substituents influence the ring's susceptibility to substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. The existing substituents on the ring significantly affect both the rate and the position of the incoming electrophile. In the case of this compound, both the chloro group and the acylhydrazide moiety are electron-withdrawing, thus deactivating the benzene ring towards electrophilic attack compared to benzene.

The chlorine atom, although deactivating due to its inductive effect, is an ortho, para-director because of the resonance donation of its lone pairs. The acyl group of the benzohydrazide (B10538) is a deactivating meta-director. The combined influence of these two groups suggests that electrophilic substitution will be challenging. However, should a reaction occur, the position of substitution will be determined by the directing effects of both groups. The ortho positions to the chlorine are positions 2 and 4, and the para position is position 6. The meta positions to the acylhydrazide group are positions 3 and 5. Given that the chlorine is at position 3, the directing effects would guide an incoming electrophile to positions 5 (meta to the acylhydrazide and ortho to the chlorine) and potentially position 1 (ortho to the acylhydrazide and ortho to the chlorine), though steric hindrance at position 1 would be significant.

Reaction Type

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAᵣ) is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. wikipedia.orgbyjus.comlibretexts.orglibretexts.org In this compound, the chlorine atom is the potential leaving group. The acylhydrazide group is electron-withdrawing and is situated meta to the chlorine.

Due to the meta position of the activating group, significant stabilization of the Meisenheimer intermediate, the key intermediate in SNAr reactions, is not possible. libretexts.org Therefore, direct nucleophilic displacement of the chlorine atom on the benzene ring is expected to be very slow and require harsh reaction conditions. The presence of the chloroacetyl group, however, introduces another electrophilic center more susceptible to nucleophilic attack.

Regioselectivity and Stereoselectivity in Reactions of the Compound

The regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the existing substituents, as discussed in section 4.3.1. The primary site of substitution is predicted to be at the C5 position of the benzene ring.

Stereoselectivity in reactions involving the N-acylhydrazone moiety is an important consideration. N-acylhydrazones can exist as a mixture of stereoisomers, including (E/Z) isomers around the C=N double bond and syn/anti conformers around the N-N single bond. nih.govnih.gov In solution, these isomers can be in equilibrium. The predominant isomer is typically the (E)-isomer due to reduced steric hindrance. nih.gov Reactions at the hydrazone functionality can exhibit diastereoselectivity if a chiral center is present in the molecule or if chiral reagents are used. For instance, Lewis acid-mediated additions to chiral N-acylhydrazones have been shown to proceed with high diastereoselectivity. northeastern.edu

Oxidative and Reductive Transformations

The N-acylhydrazone functionality is susceptible to both oxidation and reduction.

Oxidative Transformations

A common oxidative transformation of N-acylhydrazones is their cyclization to form 1,3,4-oxadiazoles. This reaction can be achieved using a variety of oxidizing agents. rsc.orgscispace.comresearchgate.net For this compound, this would lead to the formation of a 2-(chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole. This transformation is significant as 1,3,4-oxadiazoles are an important class of heterocyclic compounds with various biological activities.

Another potential reaction at the hydrazide moiety is intramolecular cyclization. The presence of the reactive chloroacetyl group provides a pathway for the formation of a new ring system. For example, N'-chloroacetylindole hydrazides have been shown to undergo intramolecular cyclization to form 1,3,4-oxadiazin-5-one derivatives. asianpubs.org A similar reaction could be envisioned for this compound, where the hydrazide nitrogen attacks the electrophilic carbon of the chloroacetyl group to form a six-membered ring.

Reductive Transformations

The C=N bond of the N-acylhydrazone moiety can be reduced to a single bond to yield the corresponding N-acylhydrazine. Various reducing agents can be employed for this purpose, including sodium borohydride (B1222165) (NaBH₄) and magnesium in methanol. nih.govresearchgate.net The reduction of this compound would yield 3-chloro-N'-(2-chloroacetyl)benzohydrazine.

Transformation

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

No published DFT studies were found for 3-chloro-N'-(2-chloroacetyl)benzohydrazide.

Geometry Optimization and Conformational Analysis

No specific studies on the geometry optimization or conformational analysis of this compound using computational methods were identified.

Electronic Structure Analysis (HOMO-LUMO Energies and Band Gaps)

There are no available data from electronic structure analyses, including HOMO-LUMO energies and band gaps, for this compound.

Molecular Electrostatic Potential (MEP) Mapping

No MEP mapping analyses for this compound have been published.

Natural Bond Orbital (NBO) Analysis

No NBO analysis detailing charge transfer or bonding interactions for this specific molecule could be located.

Atom in Molecule (AIM) Analysis for Bonding Characteristics

No AIM analysis to describe the bonding characteristics of this compound was found in the searched literature.

Quantum Chemical Descriptors for Reactivity and Stability

No studies providing quantum chemical descriptors to assess the reactivity and stability of this compound were available.

Molecular Docking Studies for Mechanistic Insights (Non-Clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its receptor, such as a protein or enzyme.

Ligand-Protein Binding Affinity and Interactions

As of the latest literature review, no specific molecular docking studies have been published for this compound. Consequently, there is no available data on its binding affinity (often reported as docking scores in kcal/mol) or its specific interactions (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) with any protein targets. While studies on related benzohydrazide (B10538) derivatives exist, showing interactions with enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE), this specific data for the title compound is not available.

Identification of Potential Molecular Targets (e.g., Enzymes)

There are no published computational studies that identify or propose potential molecular targets specifically for this compound. The identification of such targets would typically be the result of screening the compound against a panel of known protein structures, a step that has not been reported in the literature for this molecule.

Molecular Dynamics Simulations (if applicable for binding stability)

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery and molecular biology, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking.

A search of the current scientific literature indicates that no molecular dynamics simulations have been performed or published for this compound. Therefore, no data on its binding stability, conformational changes, or the dynamics of its interaction with any potential protein target is available.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational chemistry methods, such as Density Functional Theory (DFT), are frequently used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds.

However, there are no published studies detailing the predicted NMR or IR spectra for this compound. While experimental characterization using these techniques is a standard part of synthesis, computational predictions that would allow for a theoretical analysis of its spectral features have not been reported.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties refer to the changes in the optical properties of a material in the presence of intense light. Computational methods are valuable tools for predicting NLO properties, such as hyperpolarizability, which can indicate a material's potential for use in optoelectronic devices.

There is no evidence in the scientific literature of any computational or theoretical investigation into the nonlinear optical properties of this compound.

Mechanistic Studies of Molecular Interactions Non Clinical Focus

In Vitro Studies of Molecular Target Interactions

While direct in vitro studies on 3-chloro-N'-(2-chloroacetyl)benzohydrazide are not extensively documented in publicly available literature, the behavior of analogous benzohydrazide (B10538) and hydrazone compounds provides a strong basis for understanding its potential molecular interactions.

Benzohydrazide derivatives have been investigated as inhibitors of several enzymes. For instance, various benzohydrazide derivatives have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II. benthamdirect.com In one study, 2-amino-3-nitro benzohydrazide was identified as a potent inhibitor of both hCA-I and hCA-II. benthamdirect.com Molecular docking studies in such cases suggest that the benzohydrazide scaffold can fit within the active site of the enzyme, with the hydrazide moiety often playing a crucial role in coordinating with the catalytic zinc ion. benthamdirect.com

Furthermore, hydrazide-hydrazone derivatives of 4-hydroxybenzohydrazide have been evaluated as potential inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases. pensoft.netresearchgate.net In silico molecular docking simulations have indicated that these compounds can bind within the active sites of both MAO-B and AChE, suggesting a potential dual inhibitory role. pensoft.netresearchgate.net The interactions are typically characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site. Given its structural similarities, it is plausible that this compound could exhibit inhibitory activity against these or other enzymes through similar binding mechanisms. The chloroacetyl group, being a reactive moiety, could also potentially engage in covalent interactions with nucleophilic residues within an enzyme's active site, leading to irreversible inhibition.

Azetidinones, which can be synthesized from precursors containing the chloroacetyl hydrazide moiety, are known to function as enzyme inhibitors. nih.gov This further suggests that the core structure of this compound is amenable to interacting with enzyme active sites.

Computational docking studies are instrumental in predicting the binding of ligands to receptor sites. For benzohydrazide derivatives, molecular docking has been used to predict their binding affinity to various receptors. For example, in studies of benzodiazepine (B76468) receptors, the presence of a halogen substituent has been shown to be important for binding. chemisgroup.us

Molecular docking studies of benzohydrazide derivatives against enzymes like MAO-B and AChE reveal specific binding interactions. pensoft.netresearchgate.net For instance, the hydrazide moiety can form hydrogen bonds, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with the receptor's binding pocket. pensoft.netresearchgate.net In the case of this compound, the chlorinated benzene (B151609) ring would be expected to participate in hydrophobic and halogen bonding interactions, while the hydrazide and chloroacetyl groups could form key hydrogen bonds and potentially covalent bonds, respectively.

Compound ClassTarget EnzymeKey FindingsReference
Benzohydrazide DerivativesCarbonic Anhydrases (hCA-I, hCA-II)Potent inhibition observed, with the hydrazide moiety potentially coordinating with the active site zinc ion. benthamdirect.com
Hydrazide-hydrazone DerivativesMonoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE)In silico studies suggest dual inhibitory potential through binding in the active sites. pensoft.netresearchgate.net
Azetidinones (related structures)Various enzymesKnown to function as enzyme inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

The biological activity of benzohydrazide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the hydrazide linker.

The presence of halogen atoms on the phenyl ring of benzohydrazide derivatives can significantly impact their biological activity. In the context of 1,4-benzodiazepines, the introduction of a chlorine atom at certain positions significantly increases binding activity to peripheral benzodiazepine receptors, likely due to interactions with a lipophilic core of the receptor. chemisgroup.us This suggests that the 3-chloro substituent in this compound could enhance its binding affinity to biological targets through favorable hydrophobic and halogen bond interactions. SAR studies on other heterocyclic compounds, such as benzimidazoles, also indicate that halogenated anilines can be conducive to anti-inflammatory activity, possibly due to steric hindrance effects. mdpi.com

The hydrazide and hydrazone moieties are considered "privileged structures" in medicinal chemistry due to their ease of synthesis and their ability to form key interactions with biological targets. nih.gov The hydrazide linker (-CONHNH-) can enhance hydrogen bonding potential with enzyme active sites and modulate the pharmacokinetic properties of a molecule. researchgate.net This functional group is a key component in many biologically active compounds, including the anti-tubercular drug isoniazid. hygeiajournal.com

The chloroacetyl group is a reactive electrophile that can participate in covalent bond formation with nucleophilic residues such as cysteine, histidine, or lysine (B10760008) in proteins. This reactivity makes the chloroacetyl moiety a useful tool for designing irreversible inhibitors or covalent probes for studying biological systems. The combination of a benzohydrazide scaffold for initial binding and a reactive chloroacetyl group for covalent modification presents a rational design for a potent biological probe.

Structural FeatureInfluence on Molecular InteractionsPotential Role in this compoundReference
Halogen Substituent (Chlorine)Can increase binding affinity to receptors through lipophilic and halogen bond interactions.The 3-chloro group may enhance binding to target proteins. chemisgroup.us
Hydrazide Moiety (-CONHNH-)Enhances hydrogen bonding potential and can act as a linker in bifunctional compounds.Crucial for forming non-covalent interactions within a binding site. nih.govresearchgate.net
Chloroacetyl Moiety (-COCH2Cl)Acts as a reactive electrophile capable of forming covalent bonds with nucleophilic residues in proteins.May lead to irreversible inhibition of target enzymes. nih.gov

Applications in Advanced Chemical Research and Material Science

Intermediate in Organic Synthesis

3-chloro-N'-(2-chloroacetyl)benzohydrazide serves as a crucial intermediate in the synthesis of a variety of organic compounds. bldpharm.com Its bifunctional nature, possessing both a hydrazide and a reactive alkyl halide, allows for a range of chemical transformations. The presence of the chloroacetyl group provides a site for nucleophilic substitution, while the benzohydrazide (B10538) portion can participate in cyclization reactions to form various heterocyclic systems.

Precursor for Novel Heterocyclic Compounds

The structure of This compound is particularly well-suited for the synthesis of novel heterocyclic compounds. Hydrazide derivatives are well-established precursors for heterocycles like oxadiazoles (B1248032), thiadiazoles, and triazoles, which are significant scaffolds in medicinal and materials chemistry. nih.govnih.gov

For instance, the N'-acylbenzohydrazide substructure within the molecule is a key starting point for the synthesis of 1,3,4-oxadiazoles. rsc.orgorganic-chemistry.orgsemanticscholar.org The general synthetic strategy involves the cyclization of N,N'-diacylhydrazines. In the case of This compound , intramolecular cyclization can be induced to form a five-membered oxadiazole ring. This reaction typically proceeds through the elimination of a molecule of water, often facilitated by dehydrating agents. nih.govjournalagent.com

Furthermore, the chloroacetyl moiety can react with various nucleophiles, such as potassium thiocyanate, to introduce new functional groups that can subsequently participate in cyclization reactions. beilstein-journals.org This can lead to the formation of other heterocyclic systems, such as thiadiazoles. The reaction of acyl hydrazides with carbon disulfide in the presence of a base is a known method for preparing 1,3,4-oxadiazole-2-thiones, which can be further functionalized. impactfactor.org While direct studies on This compound are not extensively documented, the reactivity of its functional groups suggests its high potential as a precursor for a diverse range of heterocyclic compounds. researchgate.net

Building Block for Complex Molecular Architectures

Beyond the synthesis of simple heterocycles, This compound can be employed as a building block for more intricate molecular architectures. The reactivity of its chloroacetyl group allows for its attachment to other molecular scaffolds, while the benzohydrazide portion can be modified or incorporated into larger systems. nih.govresearchgate.net

One area of application is in the construction of ligands for metal complexes. Hydrazones, which can be derived from hydrazides, are known to be excellent chelating agents for a variety of metal ions. researchgate.netresearchgate.net The synthesis of Schiff bases from hydrazides and aldehydes is a common strategy to create such ligands. researchgate.net For example, a related compound, 3-chloro-N′-(2-hydroxy-benzylidene)benzohydrazide, has been used to synthesize an oxovanadium(V) complex. researchgate.net The resulting metal complexes can exhibit interesting catalytic or biological properties. orientjchem.org The presence of the chloroacetyl group in the target molecule offers a handle for further functionalization after complexation, potentially leading to new materials with tailored properties.

The general reactivity of benzohydrazide derivatives in forming complex structures, such as dihydropyrazoles, further underscores the potential of This compound as a versatile building block. nih.gov

Applications in Agrochemical Research

The structural motifs present in This compound , namely the chloroacetamide and benzohydrazide groups, are found in various compounds with known agrochemical applications. This suggests that derivatives of this compound could be promising candidates for the development of new herbicides and fungicides.

Potential Herbicidal Properties

Chloroacetamide herbicides are a well-established class of agrochemicals used to control a variety of weeds. nih.gov Their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in plants. Research into new chloroacetamide derivatives is ongoing to find compounds with improved efficacy and resistance profiles. nih.gov While specific studies on the herbicidal activity of This compound are not widely published, the presence of the chloroacetyl group suggests that it could serve as a precursor for novel chloroacetamide-based herbicides. The benzohydrazide portion of the molecule could be modified to tune the compound's physicochemical properties and biological activity. Some 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from hydrazides, have also been reported to exhibit herbicidal activity. journalagent.com

Potential Fungicidal Properties

Benzohydrazide derivatives have been extensively investigated for their antifungal properties against a range of plant pathogens. biointerfaceresearch.comthepharmajournal.com Many hydrazones and their heterocyclic derivatives, such as oxadiazoles and triazoles, show significant fungicidal activity. researchgate.netmdpi.comfigshare.com For example, various hydrazide-hydrazone derivatives have been synthesized and shown to be potent inhibitors of fungal enzymes like laccase. mdpi.comnih.gov

A recent study highlighted the broad-spectrum antifungal activity of novel hydrazide derivatives against several phytopathogenic fungi, including Fusarium graminearum and Botrytis cinerea. figshare.com Although derivatives of This compound were not specifically tested in these studies, the general antifungal potential of the benzohydrazide scaffold is well-documented. The chloroacetyl group offers a reactive site for the introduction of other toxophoric groups, which could lead to the development of new and effective fungicides.

Research Probes and Reagents in Chemical Biology

The bifunctional nature of This compound also makes it an interesting candidate for use as a research probe or reagent in chemical biology. The chloroacetyl group is a reactive electrophile that can be used to covalently label nucleophilic residues in biomolecules, such as the thiol group of cysteine residues in proteins. This property is often exploited in the design of enzyme inhibitors and activity-based probes.

The benzohydrazide moiety, on the other hand, can be used as a handle for bioconjugation or for the attachment of reporter groups, such as fluorophores or biotin. Hydrazide-carbonyl condensation is a common and efficient method for labeling biomolecules. While there are no specific reports on the use of This compound as a chemical biology probe, its structure suggests potential applications in this area. For example, it could be used to develop activity-based probes for enzymes that have a nucleophilic residue in their active site, with the benzohydrazide portion allowing for the subsequent attachment of a reporter tag for visualization or pull-down experiments.

Future Research Directions for 3 Chloro N 2 Chloroacetyl Benzohydrazide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The conventional synthesis of hydrazides often involves multi-step procedures that may utilize hazardous solvents and reagents. Future research should prioritize the development of novel, more sustainable synthetic routes for 3-chloro-N'-(2-chloroacetyl)benzohydrazide. These efforts will not only enhance efficiency and yield but also align with the principles of green chemistry, minimizing environmental impact.

Promising areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, from hours to seconds, and improve yields for hydrazide synthesis. researchgate.net Applying microwave irradiation to the reaction of 3-chlorobenzohydrazide with chloroacetyl chloride could offer a rapid and efficient one-pot method. researchgate.net

Continuous Flow Chemistry: Continuous flow processes offer advantages in scalability, safety, and process control. A methodology for synthesizing acid hydrazides from carboxylic acids in continuous flow has been described, achieving high yields with short residence times. acs.org Adapting this technology for the production of this compound could enable safer handling of reactive intermediates and facilitate large-scale synthesis. acs.org

Organocatalysis: The use of mild organocatalysts, such as pyrrolidine, has proven effective for the synthesis of acylhydrazones in environmentally friendly solvents. acs.org Exploring similar catalytic systems for the synthesis of N'-acylbenzohydrazides could provide an alternative to traditional methods that may not be as efficient for acyl derivatives. acs.org

Table 1: Potential Sustainable Synthetic Methodologies

Methodology Potential Advantages Relevant Findings
Microwave-Assisted Synthesis Reduced reaction time, increased yield, energy efficiency. researchgate.net Shown to be superior to conventional heating, with a 93.3% reduction in the E(environmental) factor for a representative hydrazide. researchgate.net
Solvent-Free Grinding Eco-friendly, simple workup, avoids hazardous solvents. researchgate.net Direct grinding of carboxylic acids and hydrazine (B178648) hydrate (B1144303) yields solid hydrazides in minutes. researchgate.net
Continuous Flow Chemistry Scalable, improved safety, precise reaction control, high output. acs.org Demonstrated for the large-scale synthesis of azelaic dihydrazide with a 22 g/h output. acs.org
Organocatalysis Mild reaction conditions, use of green solvents, high efficiency for acyl derivatives. acs.org Pyrrolidine efficiently catalyzes the formation of acylhydrazones with excellent yields. acs.org

In-Depth Mechanistic Understanding of Molecular Interactions

A thorough understanding of the molecular interactions of this compound is fundamental to predicting its behavior and designing new applications. The molecule possesses multiple sites for potential interactions, including the amide linkage, the reactive chloroacetyl group, and the chlorinated benzene (B151609) ring.

Future research should focus on:

Conformational Analysis: The molecule can exist in keto-enol tautomeric forms, which significantly influences its reactivity and interaction profile. mdpi.com Spectroscopic and computational studies are needed to determine the predominant tautomer in different environments. The molecule's configuration around the methylidene unit and the dihedral angle between its aromatic rings are key structural features that influence crystal packing and intermolecular interactions. nih.gov

Hydrogen Bonding and Non-Covalent Interactions: The hydrazide moiety is a strong hydrogen bond donor and acceptor. X-ray crystallography studies on similar hydrazone structures reveal that intermolecular N—H⋯O and C—H⋯O hydrogen bonds are crucial in forming crystalline superstructures. nih.govresearchgate.net Investigating these interactions for the title compound will clarify its solid-state behavior and potential for co-crystallization.

Reactivity Studies: The two chloro-substituents exhibit different reactivities. The chloroacetyl group is a potent electrophile, susceptible to nucleophilic substitution, making it a valuable handle for further functionalization. scielo.org.za In contrast, the chlorine on the benzoyl ring is less reactive. Kinetic and mechanistic studies of its reactions with various nucleophiles will provide essential data for its application as a synthetic intermediate.

Rational Design of Derivatives for Targeted Research Applications

The structural backbone of this compound is an ideal starting point for creating a library of derivatives with tailored properties. Hydrazides and their derivatives are known to exhibit a wide range of biological activities, and serve as crucial intermediates for synthesizing various heterocyclic compounds like oxadiazoles (B1248032) and triazoles. mdpi.commdpi.com

Strategic derivatization can be pursued through:

Modification of the Chloroacetyl Group: The high reactivity of the chloroacetyl moiety allows for straightforward nucleophilic substitution. scielo.org.za Reaction with various thiols, amines, or other nucleophiles can introduce a diverse range of functional groups, leading to new compounds with potentially unique biological or material properties. For instance, reacting bis-chloroacetamide derivatives with mercapto-reagents has yielded novel sulfide (B99878) compounds with significant antimicrobial and antioxidant activity. scielo.org.za

Annulation Reactions: The hydrazide structure is a precursor for forming heterocyclic rings. For example, reacting N'-arylidenehydrazino acetylamino compounds with chloroacetyl chloride can lead to the formation of 4-oxoazetidin-1-ylamino derivatives, a class of compounds known for antibacterial activity. nih.gov This suggests a pathway for converting this compound into more complex heterocyclic systems.

Substitution on the Benzene Ring: While more synthetically challenging, modification of the 3-chloro-benzoyl ring could further tune the electronic and steric properties of the molecule.

Table 2: Strategies for Derivative Design

Modification Site Reaction Type Potential Derivative Class Potential Applications
N'-(2-chloroacetyl) Nucleophilic Substitution Sulfides, Amines, Ethers Antimicrobials, Antioxidants, Enzyme Inhibitors scielo.org.za
Hydrazide Backbone Dehydrative Annulation/Cyclization Azetidinones, Oxadiazoles, Triazoles Antibacterials, various pharmacological agents mdpi.comnih.gov
3-chlorobenzoyl Electrophilic/Nucleophilic Aromatic Substitution Poly-substituted aromatics Fine-tuning of electronic properties for materials or biological targets

Advanced Materials Science Applications and Functionalization

The unique chemical functionalities of this compound make it a compelling candidate for applications in materials science. The hydrazide group is known for its ability to react and form functional materials, while the reactive chloroacetyl group offers a point for covalent attachment.

Future explorations in this domain could include:

Polymer Functionalization: The compound can be used as a chemical linker or cross-linking agent. The chloroacetyl group can react with nucleophilic sites on polymer chains to covalently attach the benzohydrazide (B10538) moiety, introducing new chemical properties to the bulk material.

Hydrogel Synthesis: Hydrazide groups are used as reactive building blocks for creating hydrogels. science.gov For example, dual-functional macromers containing hydrazide-reactive groups have been developed for biomedical applications. science.gov The title compound could be explored as a component in self-healing or stimuli-responsive hydrogel systems.

Surface Modification: The molecule could be grafted onto surfaces to alter their properties, such as hydrophilicity, or to provide reactive sites for the subsequent immobilization of other molecules like proteins or catalysts.

Integration with Chemoinformatics and Machine Learning for Predictive Research

Chemoinformatics and machine learning (ML) are powerful tools that can accelerate the discovery and development of new chemical entities by predicting their properties and activities. nih.govresearchgate.net Applying these computational approaches to this compound and its potential derivatives can guide research efforts and reduce experimental costs.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: If an initial set of derivatives is synthesized and tested for a particular biological activity, QSAR models can be built to predict the activity of new, unsynthesized compounds. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates. ML algorithms have been successfully used to create predictive QSAR models for various applications, including drug discovery. mdpi.commdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives. mdpi.com This early-stage screening helps to identify molecules with drug-like properties and flag potential liabilities.

Predictive Synthesis: ML models are increasingly being used to predict reaction outcomes and suggest optimal synthetic routes. nih.gov Such models could be trained on databases of hydrazide syntheses to propose the most efficient and sustainable pathways for creating novel derivatives of this compound. This synergy between chemoinformatics, QSAR, and ML promises to expedite the discovery of novel therapeutic agents and functional materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-N'-(2-chloroacetyl)benzohydrazide, and what experimental conditions optimize yield?

  • Methodology : The compound is synthesized via nucleophilic acyl substitution. React 3-chlorobenzohydrazide with 2-chloroacetyl chloride in anhydrous dichloromethane under nitrogen. Use triethylamine (1.2 equivalents) as a base to neutralize HCl. Stir at room temperature for 6–8 hours, monitor via TLC, and purify by recrystallization from ethanol/water (3:1). Yield typically exceeds 85% .
  • Key Parameters : Excess 2-chloroacetyl chloride (1.5 eq.), inert atmosphere, and slow addition to minimize side reactions.

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • IR Spectroscopy : Detect C=O stretches (1660–1680 cm⁻¹), N–H vibrations (3200–3300 cm⁻¹), and C–Cl bonds (750–800 cm⁻¹) .
  • ¹H NMR : Identify hydrazide NH protons (δ 11.0–12.0 ppm) and aromatic protons (δ 7.2–8.5 ppm) .
  • Elemental Analysis : Validate C, H, N, and Cl percentages (e.g., C: ~50%, Cl: ~20%) .

Advanced Research Questions

Q. What crystallographic insights explain the molecular packing and stability of this compound derivatives?

  • Structural Analysis : X-ray diffraction reveals monoclinic (P21/n) or orthorhombic (Pbca) systems. For example:

  • Unit Cell Parameters : a = 5.88 Å, b = 31.65 Å, c = 7.63 Å, β = 94.4° .
  • Hydrogen Bonding : Intramolecular O–H⋯N and intermolecular N–H⋯O bonds stabilize the lattice, with bond lengths of 2.85–2.95 Å .
    • Software : Refinement via SHELXL-2018 (R1 < 0.05) .

Q. How does this compound exhibit selective biological activity, such as LSD1 inhibition?

  • Mechanistic Insights :

  • Enzyme Inhibition : IC50 values against LSD1 range from 0.8–5.0 µM, measured via fluorimetric assays using recombinant LSD1 and H3K4me2 substrates .
  • Iron Chelation : The hydrazide and chloroacetyl groups coordinate Fe²⁺/Fe³⁺, inducing oxidative stress in cancer cells (e.g., A549 lung adenocarcinoma) .
    • Assays : MTT for cytotoxicity (EC50: 12–25 µM), ROS detection via DCFH-DA .

Q. How do structural modifications (e.g., substituent position) alter bioactivity in hydrazide derivatives?

  • SAR Analysis :

Substituent PositionActivity (IC50, µM)Key Interactions
3-Cl (title compound)0.8 (LSD1)Enhanced Fe²⁺ binding
4-F 15.2 (Xanthine Oxidase)π-Stacking with FAD
2-OH, 5-OCH₃ Antibacterial (MIC: 8 µg/mL)H-bond with bacterial enzymes
  • Design Strategy : Electron-withdrawing groups (Cl, NO₂) improve enzyme inhibition; bulky substituents reduce membrane permeability .

Q. How can researchers resolve contradictions in reported bioactivity data for hydrazide derivatives?

  • Critical Analysis Steps :

Purity Verification : Use HPLC (≥98% purity; C18 column, acetonitrile/water gradient) .

Assay Variability : Compare IC50 under standardized conditions (pH 7.4, 37°C, 48h incubation) .

Substituent Effects : Meta-chloro derivatives show 10× higher LSD1 inhibition than para-substituted analogs due to steric alignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-chloro-N'-(2-chloroacetyl)benzohydrazide
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3-chloro-N'-(2-chloroacetyl)benzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.